Cas no 799264-84-9 (2-(3-Acetyl-1H-indol-1-yl)acetamide)

2-(3-Acetyl-1H-indol-1-yl)acetamide is a specialized organic compound featuring an indole core substituted with an acetyl group at the 3-position and an acetamide moiety at the 1-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of biologically active molecules. The acetyl and acetamide functional groups enhance its reactivity, enabling versatile derivatization for drug discovery applications. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage. Researchers favor this compound for its potential in developing novel therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
2-(3-Acetyl-1H-indol-1-yl)acetamide structure
799264-84-9 structure
Product Name:2-(3-Acetyl-1H-indol-1-yl)acetamide
CAS No:799264-84-9
MF:C12H12N2O2
MW:216.235882759094
MDL:MFCD05128821
CID:1086582
PubChem ID:951646
Update Time:2025-05-19

2-(3-Acetyl-1H-indol-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Acetyl-1H-indol-1-yl)acetamide
    • 2-(3-acetyl-1H-indol-1-yl)acetamide(SALTDATA: FREE)
    • 2-(3-acetylindol-1-yl)acetamide
    • CHEMBRDG-BB 7739395
    • DTXSID40359201
    • SR-01000322638
    • 799264-84-9
    • BAS 07211360
    • BS-36152
    • CS-0331036
    • AKOS000465486
    • SR-01000322638-1
    • MFCD05128821
    • STL431390
    • MDL: MFCD05128821
    • Inchi: 1S/C12H12N2O2/c1-8(15)10-6-14(7-12(13)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H2,13,16)
    • InChI Key: RPJVBEMJTHHQFC-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=CN(CC(N)=O)C2C=CC=CC=21

Computed Properties

  • Exact Mass: 216.09000
  • Monoisotopic Mass: 216.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 65.1Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 472.7±25.0 °C at 760 mmHg
  • Flash Point: 239.7±23.2 °C
  • PSA: 65.09000
  • LogP: 2.02950
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

2-(3-Acetyl-1H-indol-1-yl)acetamide Security Information

2-(3-Acetyl-1H-indol-1-yl)acetamide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(3-Acetyl-1H-indol-1-yl)acetamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:799264-84-9)2-(3-Acetyl-1H-indol-1-yl)acetamide
Order Number:A1179011
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:40
Price ($):226.0
Email:sales@amadischem.com

Additional information on 2-(3-Acetyl-1H-indol-1-yl)acetamide

Compound CAS No. 799264-84-9: 2-(3-Acetyl-1H-indol-1-yl)acetamide

2-(3-Acetyl-1H-indol-1-yl)acetamide, identified by the CAS registry number 799264-84-9, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an indole ring substituted with an acetyl group at the 3-position and an acetamide group at the 1-position, making it a unique molecule with promising pharmacological properties.

The indole moiety in 2-(3-Acetyl-1H-indol-1-yl)acetamide is a key structural feature that contributes to its biological activity. Indole derivatives are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.

In terms of synthesis, 2-(3-Acetyl-1H-indol-1-yl)acetamide can be prepared through a variety of methods, including nucleophilic substitution, condensation reactions, and catalytic processes. The choice of synthetic route depends on the availability of starting materials and the desired yield and purity of the final product. Researchers have explored green chemistry approaches to synthesize this compound, emphasizing sustainability and reducing environmental impact.

The pharmacological properties of CAS No. 799264-84-9 have been investigated in several recent studies. For instance, experiments have demonstrated its potential as an inhibitor of certain kinases involved in cancer cell proliferation. Additionally, this compound has shown promise in modulating neuroprotective pathways, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

In conclusion, 2-(3-Acetyl-1H-indol-1-yl)acetamide, with its unique structure and diverse biological activities, represents a valuable compound for further research and development in the pharmaceutical industry. Its potential applications span across various therapeutic areas, underscoring its importance as a lead compound for drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:799264-84-9)2-(3-Acetyl-1H-indol-1-yl)acetamide
A1179011
Purity:99%
Quantity:5g
Price ($):226.0
Email